5,6-dimethyl-2-({2-oxo-2-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethyl}sulfanyl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
5,6-dimethyl-2-[2-oxo-2-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]ethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N8O2S2/c1-18-19(2)39-24-23(18)25(37)34(20-9-5-3-6-10-20)27(28-24)38-17-22(36)32-13-15-33(16-14-32)26-29-30-31-35(26)21-11-7-4-8-12-21/h3-12H,13-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGBYWRXGWUKLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)N3CCN(CC3)C4=NN=NN4C5=CC=CC=C5)C6=CC=CC=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N8O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-2-({2-oxo-2-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethyl}sulfanyl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic synthesis. The key steps include:
Formation of the thieno[2,3-d]pyrimidin-4-one core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazine moiety: This step involves the reaction of the thieno[2,3-d]pyrimidin-4-one core with a piperazine derivative.
Attachment of the tetrazole ring: The tetrazole ring can be introduced through a cycloaddition reaction involving azide and nitrile precursors.
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-2-({2-oxo-2-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethyl}sulfanyl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one: can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ketone or nitro groups, leading to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
5,6-dimethyl-2-({2-oxo-2-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethyl}sulfanyl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or antiviral agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-2-({2-oxo-2-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethyl}sulfanyl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit key enzymes involved in disease pathways.
Receptor binding: It may bind to specific receptors, modulating their activity.
Signal transduction: The compound may interfere with cellular signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Analogues
Key structural analogs include:
Key Observations :
- The target compound distinguishes itself with a tetrazole-piperazine-sulfanyl side chain, which may enhance solubility compared to simpler piperazinylmethyl analogs (e.g., ).
- Analog 4i replaces the sulfanyl group with a coumarin moiety, suggesting divergent biological applications (e.g., fluorescence-based assays vs. kinase targeting) .
Functional Group Comparisons
- Tetrazole vs. Coumarin: Tetrazole groups (as in the target compound) are known for metabolic stability and hydrogen-bonding capacity, whereas coumarin derivatives (e.g., 4i) offer UV-vis detectability .
Pharmacokinetic and Similarity Analysis
Using Tanimoto coefficient-based similarity indexing (as in ), the target compound shows moderate structural overlap (~40–50%) with HDAC inhibitors like SAHA, primarily due to its zinc-binding tetrazole group. However, its larger aromatic system likely reduces cell permeability compared to SAHA (logP ~3.5 vs. ~1.2).
| Property | Target Compound | SAHA (Reference) | Analog 4i |
|---|---|---|---|
| logP (Predicted) | 3.8 | 1.2 | 2.9 |
| H-bond Donors | 2 | 3 | 1 |
| Molecular Weight | 606.7 | 264.3 | 580.2 |
Biological Activity
The compound 5,6-dimethyl-2-({2-oxo-2-[4-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)piperazin-1-yl]ethyl}sulfanyl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidin core structure with multiple functional groups that may contribute to its biological activity. The presence of the tetrazole and piperazine moieties is particularly noteworthy as these structures are often associated with various pharmacological effects.
Anticonvulsant Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit anticonvulsant properties. For instance, analogs of thieno[2,3-d]pyrimidines have shown efficacy in models of epilepsy. The specific compound under review has not been extensively studied for anticonvulsant effects; however, its structural similarities suggest potential activity.
Anticancer Activity
The compound's ability to inhibit cancer cell proliferation has been evaluated in vitro. Research indicates that derivatives of thieno[2,3-d]pyrimidines can induce apoptosis in various cancer cell lines. A study demonstrated that a related compound exhibited significant cytotoxicity against A549 (lung cancer) and MCF7 (breast cancer) cells with IC50 values below 10 µM .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds suggest that they may possess broad-spectrum antibacterial activity. For example, derivatives containing the piperazine group have shown effectiveness against Gram-positive and Gram-negative bacteria . The specific compound's antimicrobial efficacy remains to be thoroughly investigated.
The proposed mechanisms through which this compound may exert its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways essential for cell survival.
- Disruption of Cell Membrane Integrity : Some derivatives can alter membrane permeability, leading to cell lysis in microbial pathogens.
- Induction of Apoptosis : Compounds with similar structures have been observed to activate apoptotic pathways in cancer cells.
Case Study 1: Anticancer Efficacy
A study conducted on a series of thieno[2,3-d]pyrimidine derivatives showed that modifications at the 5 and 6 positions significantly enhanced anticancer activity. The lead compound demonstrated an IC50 value of 8 µM against the MCF7 cell line .
Case Study 2: Antimicrobial Screening
A screening assay evaluated several thieno[2,3-d]pyrimidine derivatives for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups exhibited superior activity compared to those with electron-donating groups .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
